molecular formula C18H18N2O2 B2670947 N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide CAS No. 1355783-23-1

N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide

Cat. No.: B2670947
CAS No.: 1355783-23-1
M. Wt: 294.354
InChI Key: RMMMHRZOTNGZJD-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide is an organic compound with the molecular formula C16H16N2O2. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a methoxymethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide typically involves the reaction of 2-methylbenzyl cyanide with 4-(methoxymethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4-methylphenyl)benzamide
  • N-(2-cyanoethyl)-2-methylbenzamide
  • 4-chloro-N-(2-cyano-4-methylphenyl)benzamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide is unique due to the presence of both a cyano group and a methoxymethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-5-3-4-6-16(13)17(11-19)20-18(21)15-9-7-14(8-10-15)12-22-2/h3-10,17H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMMHRZOTNGZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=C(C=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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